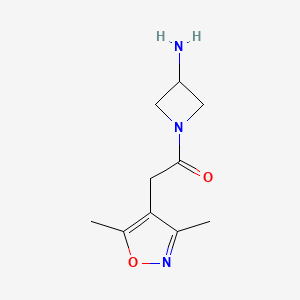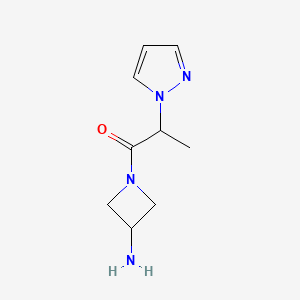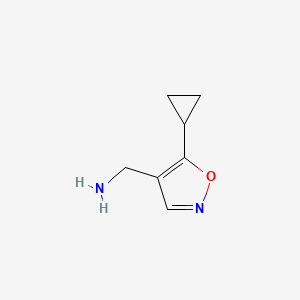![molecular formula C12H14ClNO2 B1466679 [1-(3-Chlorbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1247751-19-4](/img/structure/B1466679.png)
[1-(3-Chlorbenzoyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like “[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, die zur Behandlung menschlicher Krankheiten eingesetzt werden. Seine gesättigte Natur und sp3-Hybridisierung ermöglichen eine umfassende Erforschung des Pharmakophorraums, tragen zur Stereochemie des Moleküls bei und erweitern die dreidimensionale Abdeckung . “[1-(3-Chlorbenzoyl)pyrrolidin-3-yl]methanol” kann für die Entwicklung neuer Arzneimittelkandidaten eingesetzt werden, wobei seine Stereochemie eine entscheidende Rolle für die Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen spielt.
Selektive Androgenrezeptor-Modulatoren (SARMs)
Pyrrolidinderivate wurden als SARMs synthetisiert, wobei Strukturen für die selektive Modulation von Androgenrezeptoren optimiert wurden . “this compound” könnte möglicherweise modifiziert werden, um seine Selektivität und Wirksamkeit als SARM zu verbessern, was therapeutische Vorteile bei Erkrankungen wie Muskelschwund und Osteoporose bietet.
Antimikrobielle Mittel
Verbindungen mit einem Pyrrolidinring haben antimikrobielle Aktivität gezeigt. Die strukturelle Flexibilität und stereochemische Komplexität von “this compound” machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Mittel, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein könnten .
Krebsforschung
Pyrrolidinderivate werden auf ihre krebshemmenden Eigenschaften untersucht. Die Einführung der 3-Chlorbenzoylgruppe in “this compound” kann ihre Interaktion mit Krebszelllinien beeinflussen, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt .
Entzündungshemmende und analgetische Anwendungen
Das Pyrrolidingerüst ist mit entzündungshemmenden und analgetischen Wirkungen verbunden. Forschungen zu “this compound” könnten neue therapeutische Möglichkeiten zur Behandlung chronischer Schmerzen und Entzündungen aufdecken und das Spektrum der verfügbaren Medikamente erweitern .
Antikonvulsive und antinozizeptive Aktivität
Pyrrolidinderivate wurden auf ihre antikonvulsiven und antinozizeptiven Aktivitäten untersucht. “this compound” könnte als Leitverbindung bei der Synthese neuer Medikamente dienen, die im Vergleich zu bestehenden Medikamenten für neurologische Erkrankungen eine bessere Wirksamkeit und ein besseres Sicherheitsprofil bieten könnten .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of targets, influencing their activity and leading to various biological effects .
Biochemical Pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in laboratory experiments is its versatility. The compound can be used as a reagent in catalytic transformations and as a building block in organic synthesis. It can also be used as a ligand for the synthesis of coordination complexes with transition metals. The main limitation of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in scientific research. The compound could be used as a starting material for the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of novel organic compounds, such as 1,2,3-triazoles, which have potential applications in drug discovery. Additionally, the mechanism of action of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in catalytic transformations and other reactions could be further investigated. Finally, more research could be done to investigate the biochemical and physiological effects of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol.
Safety and Hazards
“[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
Biochemische Analyse
Biochemical Properties
[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure allows it to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction between [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol and PARP can inhibit the enzyme’s activity, potentially leading to applications in cancer treatment .
Cellular Effects
The effects of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation . Additionally, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol may affect other signaling pathways involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. Its inhibition of PARP is a key mechanism, where the compound binds to the enzyme’s active site, preventing it from catalyzing the repair of DNA breaks . This inhibition can lead to increased DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol may influence gene expression by modulating transcription factors and other regulatory proteins.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(6-11)12(16)14-5-4-9(7-14)8-15/h1-3,6,9,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVWIAAHWPMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![1-[(Piperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466604.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)





![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)